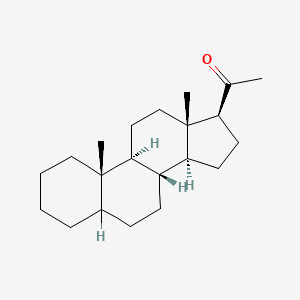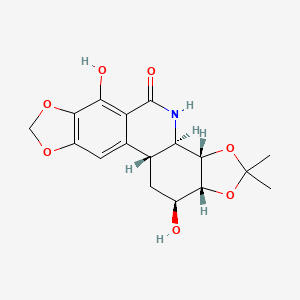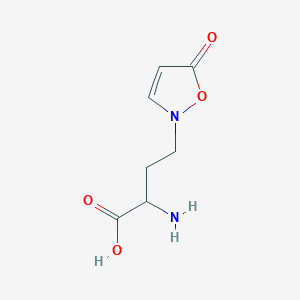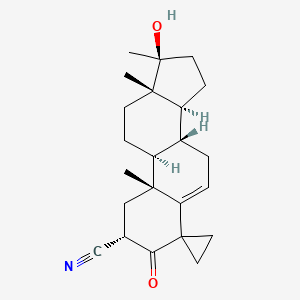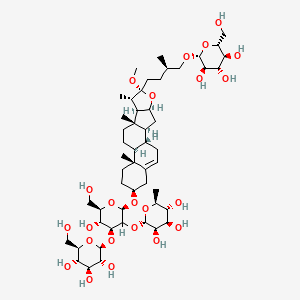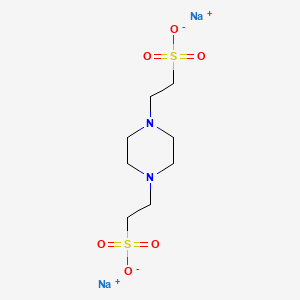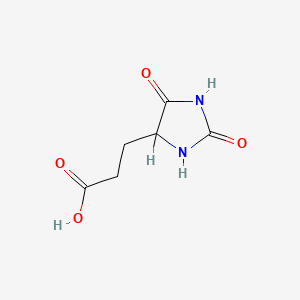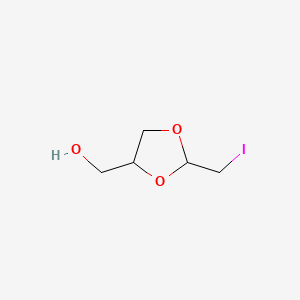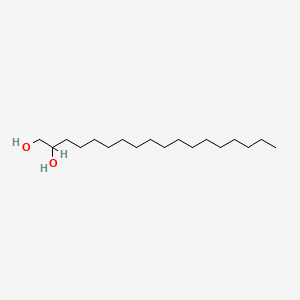
Distearoyl phosphatidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dioctadecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-octadecanoyl-sn-glycerol-3-phosphate in which the 1-acyl group is also octadecanoyl. It is a 1-acyl-2-octadecanoyl-sn-glycero-3-phosphate and a phosphatidic acid. It is a conjugate acid of a 1,2-dioctadecanoyl-sn-glycerol-3-phosphate(2-).
Aplicaciones Científicas De Investigación
1. Structural and Configuration Analysis
Distearoyl phosphatidic acid has been used in structural and configuration analysis. For example, Baer and Maurukas (1955) employed it in the elucidation of the structure and configuration of phosphatidyl serine, a critical component of cell membranes, through diazometholysis, a unique reaction process (Baer & Maurukas, 1955).
2. Protein Interaction Studies
Kristensen et al. (1997) studied the interactions between β-lactoglobulin, a major milk protein, and various phospholipids, including this compound. They found that the presence of this compound increases the temperature at which β-lactoglobulin unfolds, indicating a potential role in protein stability (Kristensen, Nylander, Paulsson, & Carlsson, 1997).
3. Synthesis of Glycerophospholipids
Aneja, Chadha, and Davies (1970) demonstrated the use of this compound in the synthesis of glycerophospholipids. This synthesis method is important for understanding and replicating the structure of biological membranes (Aneja, Chadha, & Davies, 1970).
4. Study of Lipid Interactions and Membrane Properties
Monzon and Yudi (2007) analyzed the interfacial behavior of cations at a liquid-liquid interface modified with this compound. This study is significant for understanding the permeation properties of lipidic films, which is relevant in the context of drug delivery and membrane biology (Monzon & Yudi, 2007).
5. Mitogenic Properties in Cellular Studies
Krabak and Hui (1991) explored the mitogenic properties of phosphatidic acids, including this compound, in cell studies. Their research highlighted the role of these compounds in stimulating DNA synthesis and calcium mobilization, which is crucial for understanding cell signaling and growth (Krabak & Hui, 1991).
Propiedades
Fórmula molecular |
C39H77O8P |
|---|---|
Peso molecular |
705 g/mol |
Nombre IUPAC |
[(2R)-2-octadecanoyloxy-3-phosphonooxypropyl] octadecanoate |
InChI |
InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/t37-/m1/s1 |
Clave InChI |
YFWHNAWEOZTIPI-DIPNUNPCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


